molecular formula C22H21NO2 B5559215 2-(4-biphenylyloxy)-N-(4-ethylphenyl)acetamide

2-(4-biphenylyloxy)-N-(4-ethylphenyl)acetamide

Cat. No. B5559215
M. Wt: 331.4 g/mol
InChI Key: ONIFPLYTSKCNQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds involves multi-step chemical reactions, often starting from basic aromatic compounds or acids and involving various reagents to introduce specific functional groups. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrates the complexity and precision required in synthesizing such compounds, highlighting the importance of reagent choice and reaction conditions (Sharma et al., 2018).

Molecular Structure Analysis

The structural determination of acetamide derivatives is crucial for understanding their physical and chemical properties. Techniques like X-ray crystallography, NMR, and mass spectrometry are commonly employed. For instance, the crystal structure of certain acetamide derivatives reveals intermolecular hydrogen bonding, which can influence the compound's solubility and reactivity (Sharma et al., 2018).

Scientific Research Applications

Anticancer Drug Development

Research on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound synthesized for anticancer purposes, showcases the potential of related acetamide derivatives in targeting cancer. Molecular docking analysis indicated its effectiveness against the VEGFr receptor, highlighting the synthesis and structure-activity relationship studies crucial for developing novel anticancer agents (Sharma et al., 2018).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase, demonstrates the role of acetamide derivatives in synthesizing antimalarial drugs. This process optimization study underscores the importance of specific acetamide derivatives in pharmaceutical synthesis, contributing to the natural synthesis pathway of antimalarial drugs (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

The synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions reveal the structural and functional versatility of acetamide derivatives. These complexes exhibit significant antioxidant activity, emphasizing the potential of acetamide derivatives in developing antioxidant agents (Chkirate et al., 2019).

Environmental and Biological Interactions

Studies on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insights into the environmental and biological interactions of acetamide derivatives. Understanding these interactions is essential for assessing the environmental impact and safety of these compounds (Coleman et al., 2000).

Synthesis and Pharmacological Assessment

The development of novel acetamide derivatives through the Leuckart synthetic pathway for potential cytotoxic, anti-inflammatory, and analgesic agents demonstrates the broad applicability of acetamide compounds in medicinal chemistry. This research emphasizes the exploration of acetamide derivatives as therapeutic agents (Rani et al., 2016).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-phenylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-17-8-12-20(13-9-17)23-22(24)16-25-21-14-10-19(11-15-21)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIFPLYTSKCNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-(4-phenylphenoxy)acetamide

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